molecular formula C10H19NO5 B12295126 Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Cat. No.: B12295126
M. Wt: 233.26 g/mol
InChI Key: YNMDDOYAIULGRO-UHFFFAOYSA-N
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Description

Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of the free amine.

Mechanism of Action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate can be compared with other similar compounds, such as:

Uniqueness

The presence of both the hydroxyl group and the Boc-protected amino group in this compound makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and pharmaceuticals. Its unique structure allows for selective reactions at different functional groups, providing greater flexibility in synthetic applications.

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C10H19NO5/c1-5-15-8(13)7(6-12)11-9(14)16-10(2,3)4/h7,12H,5-6H2,1-4H3,(H,11,14)

InChI Key

YNMDDOYAIULGRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

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